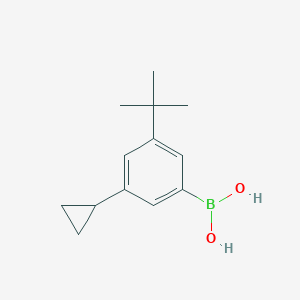
(3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with tert-butyl and cyclopropyl groups. The boronic acid functionality makes it a valuable reagent in various chemical transformations, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction can produce boronate esters.
Aplicaciones Científicas De Investigación
(3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylphenylboronic acid: Similar structure but lacks the cyclopropyl group.
3-Nitrophenylboronic acid: Contains a nitro group instead of tert-butyl and cyclopropyl groups.
Uniqueness
(3-(tert-Butyl)-5-cyclopropylphenyl)boronic acid is unique due to the presence of both tert-butyl and cyclopropyl groups, which can influence its reactivity and selectivity in chemical reactions. These structural features make it a valuable reagent in organic synthesis and various scientific applications.
Propiedades
Fórmula molecular |
C13H19BO2 |
|---|---|
Peso molecular |
218.10 g/mol |
Nombre IUPAC |
(3-tert-butyl-5-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C13H19BO2/c1-13(2,3)11-6-10(9-4-5-9)7-12(8-11)14(15)16/h6-9,15-16H,4-5H2,1-3H3 |
Clave InChI |
AWLVGUIBAPRKSW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC(=C1)C(C)(C)C)C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B14069921.png)
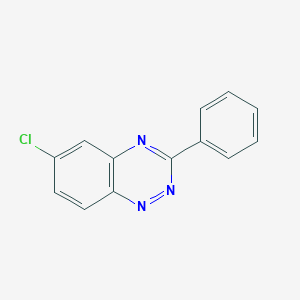

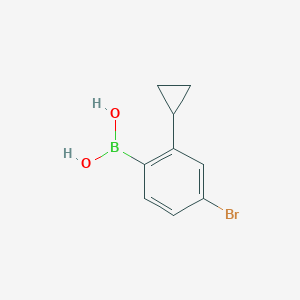
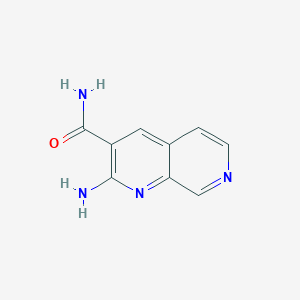
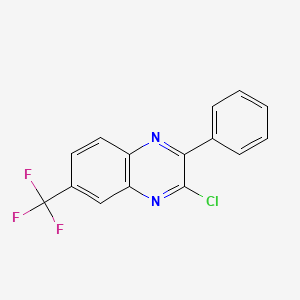
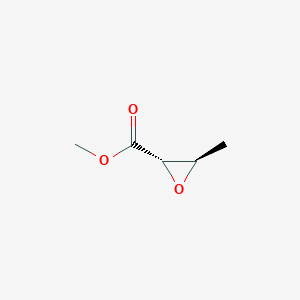

![4,4-Dimethyloctahydrocyclohepta[c]pyran-3(1H)-one](/img/structure/B14069967.png)
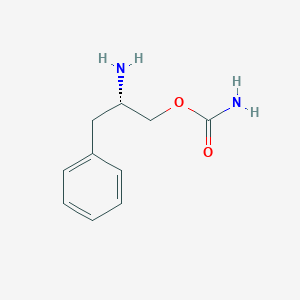
![tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B14069974.png)

![3,7,11,17-Tetraazabicyclo[11.3.1]heptadeca-1(17),13,15-triene](/img/structure/B14069991.png)
